(Styrylsulfonyl)-l-valine
Description
Contextualization within Amino Acid Derivatives and Sulfonamide Chemistry
Amino acid derivatives are fundamental in biochemical and medicinal research, serving as building blocks for proteins, signaling molecules, and therapeutic agents. Current time information in Bangalore, IN. Modifications to the basic amino acid structure can significantly alter their biological functions. Current time information in Bangalore, IN. L-valine, a branched-chain amino acid (BCAA), is crucial for muscle metabolism and tissue repair. drugbank.com Its derivatives are explored for various applications, including the synthesis of peptide-based drugs to enhance stability and bioavailability. Non-natural valine derivatives, for instance, are being investigated for creating novel polymers with tailored properties for drug delivery and tissue engineering.
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of medicinal chemistry, famously associated with the first commercially available antibiotics. ekb.eg Beyond their antimicrobial properties, sulfonamides exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. acs.orgnih.govrjptonline.org The synthesis of sulfonamides derived from amino acids is an area of growing interest, as it combines the structural diversity of amino acids with the proven therapeutic potential of the sulfonamide scaffold. researchgate.net This approach allows for the creation of compounds with tailored structures and potential for specific biological targeting. researchgate.net
General Research Significance of (Styrylsulfonyl)-L-valine as a Synthetic Compound
The research significance of this compound as a synthetic compound can be inferred from the known activities of its constituent parts. The styrylsulfonyl moiety itself has been the subject of research, particularly in the development of anticancer agents. For example, derivatives of benzylstyrylsulfone have been identified as a new class of mitotic inhibitors with potent anti-proliferative activity. nih.gov Similarly, styrylsulfonyl-methylpyridine derivatives have been synthesized and evaluated as potential anticancer agents that can induce mitotic arrest and apoptosis. acs.orgacs.orgunisa.edu.au
Given this context, this compound can be viewed as a compound that marries the biological relevance of L-valine with the pharmacological potential of the styrylsulfonyl group. Its synthesis would provide a molecule with a specific three-dimensional structure due to the chiral center of L-valine, which could be advantageous for interacting with biological targets like enzymes or receptors. The combination of the hydrophobic styryl group, the polar sulfonamide, and the amino acid backbone suggests potential applications in areas such as enzyme inhibition or as a scaffold in drug discovery.
While direct experimental data on this compound is scarce in the public domain, the established research into its chemical relatives provides a strong rationale for its synthesis and investigation. The table below summarizes the properties and applications of related compound classes, highlighting the potential areas of interest for this compound.
| Compound Class | Key Structural Features | General Research Applications |
| Amino Acid Derivatives | Modified amino, carboxyl, or side chain groups | Drug development, biotechnology, protein engineering, therapeutic agents. researchgate.net |
| Sulfonamides | R-SO₂-NR'R'' functional group | Antibacterial, anticancer, anti-inflammatory, antiviral, diuretics. nih.govrjptonline.orgresearchgate.net |
| Styrylsulfonyl Derivatives | Contains a styryl and a sulfonyl group | Anticancer agents, mitotic inhibitors. nih.govacs.org |
| Valine Derivatives | Modified L-valine structure | Peptide-based drugs, antiviral and anticancer therapies, novel polymeric materials. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+/t12-/m0/s1 |
InChI Key |
ZGJMBMFAJNOKNF-BCPZQOPPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Styrylsulfonyl L Valine
Synthetic Pathways for (Styrylsulfonyl)-L-valine
The construction of this compound involves a convergent synthetic approach, which hinges on the preparation of the L-valine precursor and the subsequent formation of a stable sulfonamide bond with a styrylsulfonyl group.
L-valine is a naturally occurring essential amino acid, but its availability for chemical synthesis relies on industrial-scale production through either biotechnological or chemical methods. wikipedia.org While animals cannot synthesize valine, it is produced by plants and bacteria from pyruvic acid. wikipedia.orgagriculturejournals.cz
Biotechnological Production: Modern production heavily favors fermentation processes using engineered microbial strains. Species such as Corynebacterium glutamicum and Escherichia coli have been metabolically engineered to achieve high-titer production of L-valine. nih.govresearchgate.net These strategies involve enhancing the biosynthetic pathway starting from pyruvate, optimizing the expression of key enzymes like acetohydroxyacid synthase, and engineering cofactors to improve yield and productivity. nih.govresearchgate.netchemicalbook.com
Chemical Synthesis: Chemical routes typically produce a racemic mixture of valine (DL-valine), which then requires resolution to isolate the desired L-enantiomer. A classic method is the Strecker synthesis, which involves a two-step process starting from isobutyraldehyde. masterorganicchemistry.com Another established route involves the bromination of isovaleric acid, followed by amination of the resulting α-bromo derivative to yield racemic valine. wikipedia.orgchemicalbook.com
| Synthesis Method | Starting Materials | Key Features | Product Stereochemistry | Reference |
|---|---|---|---|---|
| Microbial Fermentation | Pyruvic acid (from glucose) | Utilizes metabolically engineered strains (e.g., C. glutamicum, E. coli). High yield and stereospecificity. | L-Valine | nih.govresearchgate.netchemicalbook.com |
| Strecker Synthesis | Isobutyraldehyde, Ammonia, Cyanide | Two-step process forming an α-amino nitrile intermediate, which is then hydrolyzed. | Racemic (DL)-Valine | masterorganicchemistry.com |
| From Isovaleric Acid | Isovaleric acid, Bromine, Ammonia | Involves α-bromination followed by amination. | Racemic (DL)-Valine | wikipedia.orgchemicalbook.com |
The pivotal step in synthesizing this compound is the formation of the sulfonamide linkage. This is typically achieved by reacting the amino group of L-valine with an activated styrenesulfonyl derivative, most commonly styrenesulfonyl chloride.
The standard procedure involves the reaction of a sulfonyl chloride with a primary amine under basic conditions. mdpi.com For the synthesis of this compound, this would involve reacting L-valine with styrenesulfonyl chloride in the presence of a base, such as sodium carbonate, in an aqueous or biphasic system. mdpi.com The base acts as a scavenger for the hydrochloric acid that is generated during the reaction. mdpi.com This method is robust and widely applicable.
In recent years, milder and more efficient protocols have been developed, particularly to accommodate sensitive functional groups. One such approach involves the pre-activation of sulfonic acids into sulfonate esters of reagents like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). researchgate.net This method is advantageous as it can proceed under ambient conditions, is compatible with acid-labile protecting groups, and works well even with less nucleophilic amines. researchgate.net The use of aryl sulfonyl chlorides for coupling to amines is also a well-established technique in the context of peptide synthesis, where sulfonyl groups can be employed as protecting groups for the α-amino function. google.com
Chiral Control and Enantiomeric Purity in L-Valine Derivatives
The biological and chemical properties of amino acid derivatives are intrinsically linked to their stereochemistry. For this compound, ensuring the enantiomeric purity of the L-valine core is paramount for reproducible and meaningful research outcomes.
When chemical synthesis routes result in racemic DL-valine, a resolution step is necessary to isolate the L-enantiomer. Following synthesis, analytical techniques are required to confirm the enantiomeric excess (% ee) of the final product.
Enantiomeric Separation:
Chemical Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as D- or L-dibenzoyltartaric acid (DBTA), to form a pair of diastereomeric salts. google.com These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for enantiomeric separation. rsc.org This can be performed in two main ways:
Direct Separation: Using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Examples of CSPs include those based on polysaccharides, cyclodextrins, or synthetic chiral polymers. tandfonline.comnih.govresearchgate.net
Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol, to form diastereomers. rsc.orgrsc.org These diastereomers can then be readily separated on a standard, achiral reversed-phase HPLC column. rsc.orgrsc.org
Enantiomeric Analysis: Several analytical methods are employed to quantify the enantiomeric purity of L-valine and its derivatives.
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives. | High accuracy and sensitivity; can quantify very low levels (e.g., 0.05%) of the undesired enantiomer. | Requires specialized columns or derivatization steps. | rsc.orgrsc.orgsigmaaldrich.com |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral capillary column. | High resolution and speed. | Requires derivatization to increase volatility. | N/A |
| Thin-Layer Chromatography (TLC) | Separation on a plate using a chiral mobile phase additive (e.g., cyclodextrin). | Simple, rapid, and low-cost. | Less quantitative and lower resolution than HPLC. | acs.org |
| FTIR Spectroscopy | Different crystal packing of racemic vs. enantiopure forms leads to distinct IR spectra. | Fast, non-destructive screening method. | Primarily qualitative for distinguishing pure vs. racemic forms; not for precise % ee. | thermofisher.com |
| NMR Spectroscopy | Using a chiral solvating agent to induce chemical shift differences between enantiomers. | Provides structural information and can determine % ee without separation. | May require specialized reagents and high-field magnets for good resolution. | researchgate.net |
| Optical Rotation | Measures the rotation of plane-polarized light. | Classical, simple method for bulk analysis. | Low sensitivity; not suitable for determining high enantiomeric purity. | rsc.org |
The stereochemistry of a molecule is a critical determinant of its function, particularly in a biological context. The three-dimensional arrangement of atoms in this compound dictates its ability to interact with chiral biological macromolecules such as enzymes and receptors. ontosight.ai The use of the specific L-enantiomer is crucial because the D-enantiomer could be biologically inactive, exhibit a different or antagonistic activity, or be metabolized through a different pathway.
In pharmaceutical research, the use of a single, pure enantiomer is often required by regulatory agencies to ensure a well-defined pharmacological and safety profile. rsc.org The L-valine chiral center is a key component in several approved drugs, underscoring the therapeutic importance of stereochemical purity. rsc.org Furthermore, during chemical synthesis, the stereochemistry of L-valine can direct the stereochemical outcome of subsequent reactions, and its integrity must be preserved to avoid the formation of complex mixtures of diastereomers that are challenging to purify. scispace.com The conformation of larger molecules incorporating this valine derivative can also be influenced by the stereochemistry at the α-carbon. researchgate.net Therefore, controlling and verifying the enantiomeric purity of this compound is essential for the validity and reproducibility of any research in which it is used.
Molecular Structure and Conformational Analysis of Styrylsulfonyl L Valine
Stereochemical Configuration of the L-Valine Moiety
The inherent three-dimensional arrangement of the L-valine fragment is a critical determinant of the molecule's biological and chemical properties. The spatial orientation of the carboxyl and isopropyl groups relative to the alpha-carbon is fixed, providing a rigid scaffold that influences the conformational freedom of the appended styrylsulfonyl group.
Conformational Preferences of the Styrylsulfonyl Group
The styrylsulfonyl group, while adding significant aromatic and polar character to the molecule, also introduces several rotatable bonds that govern its conformational landscape. The key dihedral angles determining the orientation of this group are around the S-N bond and the bonds within the styryl moiety.
The geometry around the sulfur atom in the sulfonamide linkage is approximately tetrahedral. The rotation around the S-N bond is generally hindered, leading to distinct rotamers. Theoretical and experimental studies on related tertiary amides have shown that the energy barrier to rotation around the amide bond can lead to the existence of stable conformational isomers in solution researchgate.netmdpi.com.
The styryl group (a vinylbenzene) itself has a preference for planarity to maximize π-orbital overlap. However, steric hindrance between the vinyl group and the sulfonyl moiety, as well as interactions with the L-valine side chain, may lead to some degree of torsion. The conformational flexibility of the styrylsulfonyl group is a key factor in how the molecule interacts with its environment and with other molecules.
To provide a quantitative perspective, the following table presents typical bond lengths and angles for the core structural fragments, derived from studies of analogous molecules, in the absence of specific crystallographic data for (Styrylsulfonyl)-L-valine.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | Cα-N | ~1.47 Å |
| N-S | ~1.63 Å | |
| S=O | ~1.43 Å | |
| S-C(styryl) | ~1.77 Å | |
| Bond Angle | Cα-N-S | ~120° |
| O=S=O | ~120° | |
| N-S-C(styryl) | ~107° | |
| Dihedral Angle | Cα-N-S-C(styryl) | Variable (defines rotamers) |
Note: These values are illustrative and based on general data for sulfonamides and amino acid derivatives. Actual values for this compound may vary.
Analysis of Intramolecular Interactions
The conformation of this compound is further stabilized by a network of intramolecular interactions. A significant interaction is the potential for hydrogen bonding. The hydrogen atom on the sulfonamide nitrogen can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the carboxyl group can act as acceptors.
An intramolecular hydrogen bond may form between the sulfonamide N-H and one of the sulfonyl oxygens, creating a stable six-membered ring structure. Such interactions are known to influence the conformation of N-acylhydrazone derivatives mdpi.com. The presence of the bulky isopropyl group of valine and the planar styryl group will sterically influence the feasibility and geometry of these hydrogen bonds.
Van der Waals forces also play a crucial role in determining the molecule's preferred shape. The interactions between the isopropyl side chain and the styryl group will likely lead to conformations that minimize steric clash. Furthermore, π-π stacking interactions, a common feature in molecules containing aromatic rings, could occur between the styryl groups of adjacent molecules in aggregated states nih.gov.
Self-Assembly Characteristics of Amino Acid Derivatives (analogous to Fmoc-modified valine studies)
The self-assembly of amino acid derivatives into ordered nanostructures is a field of growing interest, with potential applications in biomaterials and nanotechnology nih.gov. While specific studies on the self-assembly of this compound are not available, valuable insights can be drawn from analogous systems, such as N-fluorenylmethoxycarbonyl (Fmoc)-modified amino acids.
Fmoc-L-valine is known to self-assemble in solution to form various nanostructures, including fibers and hydrogels. This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding between the amide and carboxyl groups, and hydrophobic interactions involving the valine side chains.
Given the structural similarities—an aromatic group attached to the N-terminus of L-valine—it is plausible that this compound would exhibit analogous self-assembly behavior. The styryl group can participate in π-π stacking, and the sulfonamide and carboxyl groups provide sites for hydrogen bonding. The hydrophobic isopropyl group of valine would further contribute to the driving force for aggregation in aqueous environments yffoodingredients.com. The interplay of these interactions could lead to the formation of ordered supramolecular structures. The specific morphology of these aggregates would be dependent on factors such as concentration, solvent, and temperature.
The following table summarizes the key interactions that would likely drive the self-assembly of this compound, based on the Fmoc-valine analogue.
| Driving Force | Interacting Moieties |
| π-π Stacking | Styryl groups |
| Hydrogen Bonding | Sulfonamide N-H, Sulfonyl O, Carboxyl group |
| Hydrophobic Interactions | Isopropyl side chains of valine |
| Van der Waals Forces | Entire molecule |
Mechanistic Studies of Biological Activity of Styrylsulfonyl L Valine
Identification and Characterization of Putative Enzymatic Targets
The structural characteristics of (Styrylsulfonyl)-L-valine suggest its potential to interact with and inhibit several key enzymes involved in diverse metabolic and signaling pathways. Insights from studies on N-arylsulfonamido d-valines, L-valine, and related derivatives provide a framework for understanding these potential enzymatic targets.
Mechanisms of Matrix Metalloproteinase Inhibition (informed by N-arylsulfonamido d-valines)
This compound is hypothesized to act as an inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. This hypothesis is informed by research on N-arylsulfonamido d-valines, which have demonstrated potent inhibitory activity against several MMPs, particularly MMP-2 and MMP-9.
The primary mechanism of inhibition by these compounds involves the chelation of the catalytic zinc ion (Zn²⁺) located within the active site of the MMPs. nih.govfrontiersin.org The carboxylic acid moiety of the valine derivative acts as a zinc-binding group (ZBG), forming a coordinate bond with the zinc ion. nih.govnih.gov This interaction is a critical requirement for effective MMP inhibition. nih.gov Additionally, other functional groups on the inhibitor molecule are capable of forming hydrogen bonds with the enzyme backbone, further stabilizing the inhibitor-enzyme complex. nih.gov The potency and selectivity of these inhibitors are influenced by the substituents on the arylsulfonamido and valine scaffolds. Studies on a library of N-substituted N-arylsulfonamido d-valines have shown that modifications at various positions can significantly impact their inhibitory activity against different MMP isoforms. nih.gov For instance, certain substitutions can result in compounds with nanomolar inhibitory potency against MMP-2 and MMP-9. nih.govresearchgate.net
Table 1: Putative MMP Inhibition by this compound based on N-arylsulfonamido d-valine (B559536) studies
| Target Enzyme | Putative Mechanism of Inhibition | Key Interacting Moiety |
| MMP-2 | Chelation of catalytic Zn²⁺ ion | Carboxylic acid |
| MMP-9 | Chelation of catalytic Zn²⁺ ion | Carboxylic acid |
| MMP-8 | Chelation of catalytic Zn²⁺ ion | Carboxylic acid |
| MMP-13 | Chelation of catalytic Zn²⁺ ion | Carboxylic acid |
Impact on Arginase Activity and Polyamine Metabolism Pathways (informed by L-valine studies)
L-valine, the amino acid component of this compound, is a known inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.gov This inhibition has significant implications for polyamine metabolism, as L-ornithine is a direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. nih.govbenthamopenarchives.com
Studies have shown that high concentrations of L-valine can almost completely inhibit the flux of L-arginine through the arginase pathway. nih.gov By blocking the production of L-ornithine, L-valine can modulate the intracellular pool of polyamines. This can lead to an adaptive response in cells, such as an increase in the uptake of extracellular putrescine and spermidine, to maintain polyamine homeostasis. nih.gov The inhibition of arginase by L-valine can also redirect L-arginine towards the nitric oxide synthase (NOS) pathway, potentially increasing the production of nitric oxide (NO). benthamopenarchives.comnih.gov This interplay between the arginase and NOS pathways, both of which utilize L-arginine as a common substrate, is a critical regulatory point in cellular metabolism. benthamopenarchives.com
Table 2: Effect of L-valine on Arginase and Polyamine Metabolism
| Parameter | Effect of L-valine | Consequence |
| Arginase Activity | Inhibition | Decreased conversion of L-arginine to L-ornithine |
| L-ornithine levels | Decrease | Reduced precursor for polyamine synthesis |
| Polyamine Synthesis | Altered | Potential decrease in endogenous synthesis |
| Cellular Uptake of Polyamines | Increased | Compensatory mechanism to maintain homeostasis |
| L-arginine availability for NOS | Increased | Potential for increased nitric oxide production |
Effects on Branched-Chain Amino Acid Biosynthetic Enzymes (e.g., AHAS, informed by L-valine studies)
The biosynthesis of branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, is regulated by feedback inhibition, where the end products inhibit the activity of key enzymes in the pathway. affiplant.comnih.gov A primary target of this regulation is acetohydroxyacid synthase (AHAS), the first enzyme in the BCAA biosynthetic pathway. affiplant.comresearchgate.net
L-valine acts as a potent feedback inhibitor of AHAS. researchgate.netresearchgate.net It binds to the regulatory subunit of the enzyme, leading to a conformational change that reduces its catalytic activity. nih.govresearchgate.net This allosteric regulation helps to maintain appropriate intracellular levels of BCAAs. nih.gov The extent of AHAS inhibition by valine can be significant; for example, in Saccharomyces cerevisiae, 1.0 mM of valine can decrease AHAS activity by 74.4%. researchgate.net Studies have identified specific amino acid residues in the regulatory subunit of AHAS that are crucial for valine binding and the subsequent feedback inhibition. mdpi.com Mutations in these regions can render the enzyme resistant to valine inhibition, leading to the overproduction of BCAAs. nih.govmdpi.com
Table 3: L-valine Feedback Inhibition of Acetohydroxyacid Synthase (AHAS)
| Organism | L-valine Concentration | % Inhibition of AHAS activity |
| Corynebacterium glutamicum | 10 mM | ~50% |
| Escherichia coli | 4.8 µM | ~80% |
| Saccharomyces cerevisiae | 1.0 mM | 74.4% |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, the components of this compound are implicated in the modulation of key cellular signaling pathways that govern cell survival, proliferation, and apoptosis.
Investigation of PI3K/Akt Pathway Activation (informed by L-valine and related styrylsulfonyl purines)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. cellsignal.com Evidence suggests that L-valine can activate this pathway. Studies in macrophages have shown that exogenous L-valine promotes the phosphorylation of Akt1 at serine 473, a key step in its activation. researchgate.net This activation of PI3K/Akt is essential for certain cellular functions, such as enhancing phagocytosis. researchgate.net
The activation of the PI3K/Akt pathway by L-valine can have further downstream effects. Akt is an upstream activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a critical regulator of protein synthesis and cell growth. researchgate.net Therefore, by activating PI3K/Akt, L-valine can subsequently stimulate the mTORC1/S6K signaling pathway. researchgate.net Downstream targets of the PI3K/Akt pathway also include transcription factors like FOXO3 and GATA-1, which are vital for normal cell development. mdpi.com
Mechanisms of Apoptosis Induction (informed by styrylsulfonyl purine (B94841) derivatives)
Styrylsulfonyl purine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by cellular stress, leading to mitochondrial permeabilization and the release of pro-apoptotic factors such as cytochrome c and second mitochondria-derived activator of caspases (SMAC) into the cytosol. nih.gov
Cytochrome c, once in the cytosol, interacts with apoptotic protease activating factor 1 (APAF1) to form the apoptosome, which in turn activates caspase-9. nih.gov Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell. nih.govnih.gov Furthermore, studies on the effects of L-valine supplementation in mouse testes have indicated an induction of apoptosis through the increased expression of Caspase-3 and Caspase-9. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. nih.gov They exist as inactive zymogens and are activated through proteolytic cleavage in a cascade-like fashion. nih.gov
Table 4: Key Molecules in Apoptosis Induction
| Molecule | Role in Apoptosis |
| Cytochrome c | Released from mitochondria, activates APAF1 |
| APAF1 | Forms the apoptosome with cytochrome c |
| Caspase-9 | Initiator caspase, activated by the apoptosome |
| Caspase-3 | Executioner caspase, activated by caspase-9 |
| Caspase-7 | Executioner caspase, activated by caspase-9 |
Molecular Interaction Profiling with Proteins and Receptors
The biological activity of a compound is intrinsically linked to its ability to interact with specific proteins and receptors within a biological system. For this compound, understanding these molecular interactions is key to elucidating its mechanism of action. This section delves into the characterization of its binding modes and affinities with potential protein targets and explores its subsequent impact on protein-protein interactions, drawing upon both specific data for related compounds and the established roles of its constituent chemical moieties.
Characterization of Binding Modes and Affinities
Direct experimental data on the specific protein targets and binding affinities of this compound are not extensively available in the current body of scientific literature. However, insights can be gleaned from studies on structurally related molecules and through computational approaches such as molecular docking.
One area of investigation for compounds containing a sulfonamide-linked amino acid is in antiproliferative research. A study on a related compound, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine, demonstrated cytotoxic selectivity against certain cancer cell lines. ekb.eg While the specific protein targets were not identified in the study, the reported IC50 values suggest a potential interaction with proteins involved in cancer cell proliferation.
To further explore potential binding modes, in silico molecular docking studies can be employed. These computational methods predict the preferred orientation of a ligand when bound to a protein target. The sulfonamide group is a well-known pharmacophore that can engage in key hydrogen bonding interactions. The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, a common binding motif observed in many sulfonamide-based drugs. nih.govbohrium.com For instance, in studies with the FK506-binding protein 12 (FKBP12), a model system for ligand-protein interactions, the sulfonamide oxygens are crucial for binding. nih.gov
In a hypothetical docking scenario of this compound with a protein kinase, a common target for cancer therapeutics, the following interactions could be anticipated:
Hydrogen Bonding: The sulfonamide group's oxygen atoms and the nitrogen atom could form hydrogen bonds with amino acid residues in the protein's binding pocket. The carboxylic acid and amino groups of the L-valine moiety would also be prime candidates for forming hydrogen bonds.
Hydrophobic Interactions: The styryl group, being aromatic and nonpolar, would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding site. The isopropyl side chain of the L-valine residue would further contribute to these hydrophobic interactions. frontiersin.org
Pi-Stacking: The aromatic ring of the styryl group could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.
These interactions collectively would determine the binding affinity of this compound for its protein target. Binding affinity is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For the related compound, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine, the following IC50 values were reported against various cell lines:
| Cell Line | IC50 (µg/ml) |
| Caucasian breast adenocarcinoma (MCF7) | 90.9 |
| Pancreatic cell line (PaCa2) | 69.5 |
| Hepatocellular carcinoma (HEPG2) | >100 |
| Colon cell line (HCT116) | >100 |
| Data from Galal, A., & mahmoud, K. (2021). ekb.eg |
Impact on Protein-Protein Interactions (informed by general amino acid roles)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. nih.gov Small molecules that can modulate these interactions are therefore of significant therapeutic interest. nih.gov The structure of this compound, combining a rigid styrylsulfonyl scaffold with the functional groups of L-valine, suggests a potential to interfere with or stabilize PPIs.
The presence of the L-valine moiety in this compound could enable it to mimic a natural valine residue involved in a PPI. By binding to a protein at a site that normally accommodates a valine from another protein, this compound could act as a competitive inhibitor of that PPI. The styrylsulfonyl group would provide a larger scaffold that could potentially interact with adjacent regions of the protein surface, enhancing binding affinity and specificity.
For example, many signaling pathways rely on the recognition of specific amino acid motifs. If a key valine residue is part of such a recognition motif, this compound could disrupt this interaction. The hydrophobic isopropyl group of the valine would anchor the molecule in the corresponding hydrophobic pocket, while the styrylsulfonyl group could introduce steric hindrance or form additional interactions that prevent the binding of the natural protein partner.
Conversely, it is also conceivable that this compound could act as a "molecular glue," stabilizing a PPI. In such a scenario, the compound would bind at the interface of two proteins, making simultaneous contact with both and thereby promoting the formation or stabilization of the protein complex.
The specific impact of this compound on any given PPI would be highly dependent on the topology of the interaction site and the specific roles of the amino acid residues involved. Without concrete experimental data on the protein targets of this compound, its effects on PPIs remain a matter of informed speculation based on the known functions of its chemical constituents.
Computational Chemistry and Molecular Modeling of Styrylsulfonyl L Valine
Theoretical Studies on Electronic Structure and Reactivity Parameters (e.g., TPSA, LogP)
Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of (Styrylsulfonyl)-L-valine. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are key to predicting how the molecule interacts with its environment.
The electronic structure of related styryl derivatives has been investigated using DFT to understand their electronic and spectral properties. thesciencein.orgdntb.gov.ua For instance, studies on 2-styrylquinoline (B1231325) show that the energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's electronic character and reactivity. thesciencein.org Similarly, quantum chemical calculations on benzene (B151609) sulfonamides help in identifying the regions of the molecule susceptible to electrophilic or nucleophilic attack by analyzing the MEP. indexcopernicus.com The sulfonamide group (-SO2NH-) is a significant feature in many biologically active compounds, and its electronic properties are a key determinant of their activity. indexcopernicus.com
| Parameter | Description | Significance in Drug Discovery |
|---|---|---|
| TPSA (Topological Polar Surface Area) | Sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts drug absorption, including intestinal absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | Measure of a compound's differential solubility in two immiscible phases, n-octanol and water. | Indicates the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| MEP (Molecular Electrostatic Potential) | Represents the 3D charge distribution of a molecule. | Identifies positive and negative regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. |
Molecular Docking Simulations for Ligand-Target Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, thereby elucidating the binding mode and affinity. researchgate.net This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For sulfonyl-α-L-amino acid derivatives, molecular docking has been employed to predict their binding geometry within the active sites of target enzymes. A study involving a series of sulfonyl-α-L-amino acid derivatives, including a complex derivative of this compound, performed docking studies to correlate binding modes with antiproliferative activity. ekb.egresearchgate.net Specifically, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine was evaluated for its cytotoxic selectivity against certain cancer cell lines, and docking was used to understand its interaction with potential protein targets. ekb.egresearchgate.net
Docking simulations on other novel sulfonamide derivatives have been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. nih.govrjb.rotandfonline.com For example, studies on sulfonamide derivatives as inhibitors of Penicillin-Binding Protein 2X (PBP-2X) revealed favorable hydrogen bond interactions with residues like GLY 664, VAL 662, and ARG 426. rjb.ro These simulations provide critical information for structure-based drug design, guiding the optimization of lead compounds to enhance their binding affinity and selectivity.
Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its complexes with biological targets. nih.govmdpi.com This method simulates the motion of atoms and molecules, allowing for the analysis of structural changes, interactions, and solvent effects.
MD simulations have been widely applied to study the stability of protein-ligand complexes involving sulfonamide and styryl derivatives. tandfonline.comnih.gov For instance, a 100-nanosecond MD simulation was used to evaluate the stability of complexes between lead compounds and the P. falciparum hexose (B10828440) transporter 1 (PfHT1), a potential drug target. nih.gov Such simulations can confirm the stability of binding poses predicted by molecular docking and reveal dynamic interactions that are not apparent in static models. nih.gov
In the context of this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution and to assess the stability of its interaction within a protein binding pocket. Studies on L-valine in the presence of sulfonyl-containing ionic liquids have used MD simulations to understand the molecular interactions governing its behavior in solution. nih.gov The results from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of the stability and flexibility of the system over time. nih.gov
Prediction of Binding Free Energies and Elucidation of Interaction Mechanisms
Accurately predicting the binding free energy (ΔG_bind) between a ligand and its target is a primary goal of computational drug design, as this value is directly related to the ligand's binding affinity. scienceopen.com Several methods are employed for this purpose, including endpoint methods like Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann and Surface Area (MM/PBSA), and more rigorous but computationally intensive methods like Linear Interaction Energy (LIE). nih.govlu.se
The LIE method has been successfully used to calculate the binding free energies for a series of N-sulfonyl-glutamic acid inhibitors of the MurD ligase enzyme. researchgate.net In that study, analysis of interaction energies during 20-nanosecond MD trajectories indicated that non-polar van der Waals interactions were the main driving force for binding. researchgate.net The MM/PBSA and MM/GBSA approaches are also popular for estimating binding affinities and have been applied to numerous systems, although their accuracy can be sensitive to simulation parameters and force field choices. nih.govnih.govnih.gov These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.
| Method | Description | Typical Application |
|---|---|---|
| MM/PBSA | Molecular Mechanics / Poisson-Boltzmann Surface Area. An endpoint method that calculates binding free energy from MD simulation snapshots using a Poisson-Boltzmann model for solvation. | Ranking binding affinities of different ligands to a common receptor; re-scoring docking poses. |
| MM/GBSA | Molecular Mechanics / Generalized Born Surface Area. Similar to MM/PBSA but uses a faster Generalized Born model for solvation energy calculation. | Often used for high-throughput virtual screening and lead optimization due to its computational efficiency. |
| LIE (Linear Interaction Energy) | Calculates binding free energy based on the difference in van der Waals and electrostatic interaction energies of the ligand in the bound and free states, derived from MD simulations. | Provides a balance between accuracy and computational cost for predicting absolute and relative binding free energies. |
Application of Machine Learning Approaches in Predictive Modeling
Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetic profiles. arxiv.orgnih.govnih.gov These approaches leverage algorithms to learn from existing data and make predictions for new, untested compounds. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, establishing a mathematical relationship between chemical structure and biological activity. uestc.edu.cn
For peptides and amino acid derivatives, QSAR modeling is a well-developed strategy. researchgate.netresearchgate.netacs.org These models use amino acid descriptors—numerical representations of the physicochemical properties of amino acids—to characterize the peptide structure and correlate it with activity. researchgate.netacs.org Machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF) are often used to build these predictive models. nih.gov
In the context of this compound, ML and QSAR models could be developed to predict its activity against specific targets based on a training set of related sulfonyl-amino acid derivatives with known activities. ML models have also been used to improve the performance of virtual screening by learning from docking scores of known active and inactive compounds. mdpi.com For instance, machine learning has been successfully used to map the reaction landscape for deoxyfluorination with sulfonyl fluorides, enabling accurate prediction of reaction outcomes. acs.org Such predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Development of Analogs and Molecular Probes Based on Styrylsulfonyl L Valine
Design Principles for Structural Modifications to Enhance Research Utility
The rational design of analogs of (Styrylsulfonyl)-L-valine is guided by established principles of medicinal chemistry aimed at improving potency, selectivity, and suitability for research applications. Key strategies involve systematic modifications of the three main components of the molecule: the styryl group, the sulfonyl linker, and the L-valine moiety.
Styryl Group Modifications: The styryl moiety offers a versatile platform for structural variation. The introduction of various substituents on the phenyl ring can profoundly influence the compound's electronic and steric properties. For instance, electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., nitro, halogen) can be introduced at different positions (ortho, meta, para) to probe interactions with the target protein. nih.govnih.gov The double bond of the styryl group can also be modified, for example, by reduction to a saturated linker to assess the importance of its rigidity and planarity.
Sulfonyl Linker Modifications: The sulfonamide linkage is a key structural feature. Its rigidity and hydrogen bonding capabilities can be modulated by N-alkylation or by replacing the sulfonyl group with other linkers, such as an amide or a ketone, to understand the role of the sulfonyl group in target binding.
L-valine Moiety Modifications: The L-valine residue provides a chiral center and a hydrophobic isopropyl group. Modifications can include altering the stereochemistry to D-valine (B559536) to assess stereospecificity of the target interaction. The isopropyl side chain can be replaced with other alkyl or aryl groups to explore the size and nature of the binding pocket. researchgate.net The carboxylic acid can be esterified or converted to an amide to modulate polarity and cell permeability.
These design principles are systematically applied to generate a library of analogs, which are then evaluated to build a comprehensive understanding of the structure-activity relationships.
Synthesis of Novel Derivatives for Comprehensive SAR Exploration
The synthesis of novel derivatives of this compound is essential for a thorough exploration of its structure-activity relationship (SAR). The synthetic strategies typically involve a modular approach, allowing for the facile introduction of diversity at different points of the molecule.
A general synthetic route could start with the reaction of a substituted styrylsulfonyl chloride with the amino group of L-valine or its corresponding ester. The styrylsulfonyl chlorides can be prepared from the corresponding styrenes through various established methods. This approach allows for the generation of a wide range of analogs by simply varying the substituents on the styryl ring.
For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported, demonstrating a viable synthetic methodology for creating analogs with modified phenylsulfonyl moieties. mdpi.com Similar strategies can be adapted for styrylsulfonyl derivatives.
The following table provides examples of hypothetical analogs that could be synthesized to probe the SAR of this compound.
| Analog | Modification | Rationale for Synthesis |
| (4-Methoxystyrylsulfonyl)-L-valine | Introduction of an electron-donating group on the styryl ring. | To probe the electronic requirements of the binding pocket. |
| (4-Nitrostyrylsulfonyl)-L-valine | Introduction of an electron-withdrawing group on the styryl ring. | To investigate the impact of altered electronics on activity. |
| (Styrylsulfonyl)-D-valine | Change in the stereochemistry of the amino acid. | To assess the stereospecificity of the biological target. |
| (Styrylsulfonyl)-L-leucine | Replacement of L-valine with another amino acid. | To explore the tolerance of the binding site for different side chains. |
| N-Methyl-(Styrylsulfonyl)-L-valine | Methylation of the sulfonamide nitrogen. | To investigate the role of the sulfonamide N-H in hydrogen bonding. |
These synthetic efforts, coupled with biological evaluation, are crucial for identifying the key structural features required for optimal activity and for designing more potent and selective compounds.
Creation of Advanced Molecular Probes for Mechanistic Investigations
To delve deeper into the mechanism of action of this compound, advanced molecular probes such as fluorescent or isotopically labeled compounds can be created. These probes are invaluable tools for in vitro tracing, target identification, and imaging studies.
Fluorescent Probes: A common strategy for creating a fluorescent probe is to conjugate a fluorophore to the parent molecule. The styryl moiety itself can exhibit fluorescence, and modifications to its structure can be designed to enhance these properties. acs.orgrsc.orgnih.govresearchgate.net For example, extending the conjugation or introducing specific substituents can shift the emission wavelength and increase the quantum yield. Alternatively, a known fluorophore, such as a BODIPY dye, can be attached to a non-critical position of the this compound scaffold. nih.gov The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the biological activity of the parent compound.
Isotopically Labeled Compounds: Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). chempep.commedchemexpress.com These labeled compounds are chemically identical to their unlabeled counterparts but can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com For this compound, isotopic labels could be incorporated into the valine residue or the styryl ring. For example, L-valine labeled with ¹³C or ¹⁵N is commercially available and can be used as a starting material in the synthesis. isotope.com Sulfur-34 or Sulfur-36 could also be used to label the sulfonyl group. nih.gov These isotopically labeled probes are instrumental in metabolic studies, target engagement assays, and quantitative proteomics.
The development of these sophisticated molecular tools is a testament to the power of chemical synthesis in enabling detailed biological investigations and advancing our understanding of molecular interactions.
Advanced Analytical and Characterization Techniques for Research on Styrylsulfonyl L Valine
Spectroscopic Methods for Detailed Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the detailed structural elucidation of organic molecules like (Styrylsulfonyl)-L-valine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information regarding the molecule's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to confirm its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the styryl, sulfonyl, and L-valine moieties. The chemical shifts, integration values, and coupling patterns of these signals would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a specific signal, confirming the presence of all expected carbon environments.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** |
| N-H (stretch) | 3200-3400 |
| C=O (carboxyl) | 1700-1725 |
| S=O (sulfonyl) | 1300-1350 and 1140-1160 |
| C=C (styryl) | 1620-1680 |
| C-H (aromatic) | 3000-3100 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for determining its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes in the analysis of compounds like this compound.
Purity Determination: Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be the standard method for evaluating the purity of this compound. A sample of the compound is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. The output, a chromatogram, would ideally show a single major peak corresponding to this compound, with any impurities appearing as smaller, separate peaks. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks.
Enantiomeric Excess Determination: Since this compound is a chiral molecule derived from L-valine, it is crucial to determine its enantiomeric purity. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with the L- and D-enantiomers of the compound, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (ee), which is a measure of the purity of the desired L-enantiomer.
A typical HPLC method for the analysis of a related compound, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine, has been reported, and similar conditions could be adapted for this compound. mdpi.com
| Parameter | Typical Value |
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | A mixture of hexane (B92381) and isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time (L-enantiomer) | Varies depending on exact conditions |
| Expected Retention Time (D-enantiomer) | Varies depending on exact conditions |
Mass Spectrometry for Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for the identification and structural elucidation of compounds and for the analysis of their metabolites.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner. This fragmentation can help to confirm the presence of the styrylsulfonyl and L-valine moieties.
In metabolic studies, mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for identifying and quantifying metabolites of this compound in biological samples. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) allow for the detection of trace amounts of metabolites in complex matrices such as plasma or urine.
| Ion | Expected m/z |
| [M+H]⁺ | Calculated based on the molecular formula |
| [M-H]⁻ | Calculated based on the molecular formula |
| Fragment ions | Dependent on the fragmentation pathway |
X-ray Crystallography for Ligand-Target Complex Analysis and Atomic Resolution Structures
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.org For this compound, this method can provide an unambiguous determination of its solid-state structure, including bond lengths, bond angles, and conformation.
To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined.
In the context of drug discovery and development, X-ray crystallography is also invaluable for studying the interaction of a ligand, such as this compound, with its biological target, typically a protein. By co-crystallizing the ligand with its target protein, the resulting crystal structure can reveal the precise binding mode of the ligand in the protein's active site. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.
| Crystallographic Parameter | Information Provided |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal |
| Atomic Coordinates | The precise position of each atom in the molecule |
| Bond Lengths and Angles | The geometry of the molecule |
| Conformation | The three-dimensional arrangement of the atoms |
Future Research Avenues and Methodological Advancements
Elucidation of Novel Biological Targets and Signaling Pathways
A crucial first step in characterizing a new chemical entity is the identification of its biological targets and the signaling pathways it modulates. For "(Styrylsulfonyl)-l-valine," this would involve a multi-pronged approach to uncover its mechanism of action at the molecular level.
Initial screening could employ high-throughput assays to assess the compound's effect on a broad range of known biological targets, such as enzymes, receptors, and ion channels. Techniques like affinity chromatography, where "this compound" is immobilized to a solid support to capture its binding partners from cell lysates, can be instrumental in identifying direct protein targets. Subsequent identification of these captured proteins would be achieved using mass spectrometry.
Once potential targets are identified, further studies would be necessary to understand how "this compound" influences cellular signaling. This would involve examining the phosphorylation status of key signaling proteins and the expression levels of downstream genes. For instance, if "this compound" is found to interact with a specific kinase, researchers would investigate its impact on known kinase signaling cascades, such as the MAPK or PI3K/Akt pathways, which are central to cell proliferation, survival, and metabolism.
Development of Sophisticated In Vitro and Ex Vivo Research Models
To thoroughly investigate the biological effects of "this compound," the development and utilization of sophisticated research models are essential. These models provide a more physiologically relevant context compared to simple biochemical assays.
In Vitro Models:
3D Cell Cultures (Organoids and Spheroids): Moving beyond traditional 2D cell cultures, 3D models more accurately mimic the in vivo environment by recapitulating cell-cell and cell-matrix interactions. Organoids, derived from stem cells, can be generated to represent various tissues and organs, providing a powerful platform to study the tissue-specific effects of "this compound."
Co-culture Systems: To understand the compound's impact on complex biological processes involving multiple cell types, co-culture systems can be established. For example, in the context of cancer research, co-culturing cancer cells with immune cells or fibroblasts would allow for the investigation of how "this compound" affects the tumor microenvironment.
Ex Vivo Models:
Tissue Explants: The use of fresh tissue slices or explants obtained from animal models or human biopsies allows for the study of "this compound" in an intact tissue architecture. This approach preserves the native cellular composition and interactions, offering valuable insights into the compound's effects on tissue physiology and pathology. For example, ex vivo models of burn wounds on porcine skin have been developed to screen topical antimicrobial agents, a model that could be adapted to study compounds like "this compound". nih.gov
The data table below illustrates potential in vitro and ex vivo models that could be employed for studying "this compound."
| Model Type | Specific Model | Research Question |
| In Vitro | Cancer Cell Spheroids | Efficacy of this compound in inhibiting tumor growth and invasion. |
| Neuronal Organoids | Neuroprotective or neurotoxic effects of the compound. | |
| Immune Cell Co-cultures | Modulation of immune responses. | |
| Ex Vivo | Precision-Cut Lung Slices | Effects on respiratory tissue in the context of lung diseases. |
| Human Skin Explants | Potential for topical applications in dermatological conditions. |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Insight
To gain a holistic understanding of the cellular response to "this compound," integrating experimental data with systems biology approaches is paramount. This involves the use of "omics" technologies to generate large-scale datasets, followed by computational analysis to identify key pathways and networks affected by the compound.
Genomics and Transcriptomics (RNA-Seq): These approaches can reveal changes in gene expression patterns induced by "this compound." This information can point towards the cellular processes and signaling pathways that are most significantly perturbed by the compound.
Proteomics: By analyzing the entire protein content of cells or tissues, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following treatment with "this compound."
Metabolomics: This technique focuses on the global analysis of metabolites within a biological system. It can provide a snapshot of the metabolic state of cells and how it is altered by the compound, offering clues about its mechanism of action. nih.gov
The integration of these multi-omics datasets through bioinformatics and computational modeling can help to construct comprehensive models of how "this compound" exerts its effects, moving beyond a single target to a network-level understanding.
Exploration of this compound as a Chemical Biology Tool
Beyond its potential therapeutic applications, "this compound" could also be developed as a valuable chemical biology tool to probe fundamental biological processes. If the compound is found to have a highly specific and potent interaction with a particular protein, it can be used as a chemical probe to study the function of that protein in living systems.
To be an effective chemical probe, "this compound" would ideally possess the following characteristics:
High Potency and Selectivity: It should interact with its intended target at low concentrations and have minimal off-target effects.
Defined Mechanism of Action: The way in which it modulates the function of its target (e.g., inhibition, activation) should be well-characterized.
Cellular Permeability: It should be able to cross cell membranes to reach its intracellular target.
If these criteria are met, derivatives of "this compound" could be synthesized with modifications that allow for visualization (e.g., fluorescent tags) or target identification (e.g., biotin (B1667282) tags for affinity purification). Such tools would be invaluable for researchers seeking to understand the role of its target protein in health and disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
